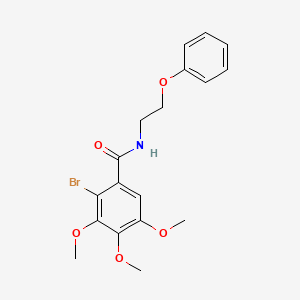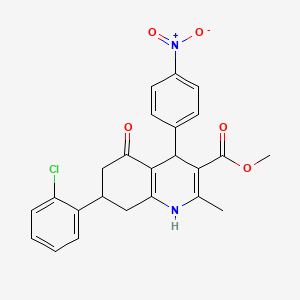
7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is also known as flavone or baicalein. Flavonoids are widely distributed in nature and are known to possess numerous biological activities. Baicalein is found in the roots of Scutellaria baicalensis, a plant that is widely used in traditional Chinese medicine.
Mecanismo De Acción
Baicalein exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Baicalein also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, baicalein has been shown to modulate various signaling pathways such as the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
Baicalein has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Baicalein has also been shown to improve insulin sensitivity and glucose uptake in cells. Additionally, baicalein has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Baicalein has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Baicalein is also stable and has a long shelf-life. However, one of the limitations of baicalein is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of baicalein. One area of research is the development of baicalein derivatives with improved solubility and potency. Another area of research is the study of baicalein in combination with other compounds for the treatment of various diseases. Additionally, the potential use of baicalein in the prevention and treatment of COVID-19 is an area of active research.
Conclusion:
Baicalein is a flavonoid with numerous biological activities. It has been extensively studied for its potential use in the treatment of various diseases. Baicalein exerts its biological activities through various mechanisms and has several advantages for use in lab experiments. There are several future directions for the study of baicalein, including the development of baicalein derivatives and the study of baicalein in combination with other compounds.
Métodos De Síntesis
Baicalein can be synthesized using various methods. One of the most commonly used methods is the extraction of the compound from the roots of Scutellaria baicalensis. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Baicalein has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Baicalein has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2,8-dimethyl-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-22(28-15-18-7-5-4-6-8-18)14-13-21-24(26)23(17(2)29-25(16)21)19-9-11-20(27-3)12-10-19/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGJMIEEHLBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)

![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![ethyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B4896099.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B4896105.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)

![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B4896162.png)